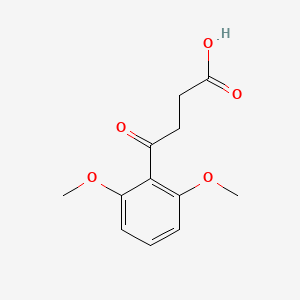
3,5-Dibromo-4-methoxypyridine
概要
説明
The compound of interest, 3,5-Dibromo-4-methoxypyridine, is a brominated pyridine derivative with a methoxy group at the fourth position. This structure is related to various pyridine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The presence of bromine atoms and a methoxy group in the pyridine ring can significantly influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves regioselective halogenation and functional group transformations. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving nucleophilic substitution, methoxylation, and bromination steps . Similarly, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine was accomplished by converting the dibrominated compound with sodium ethylate, followed by interaction with ammonia and acetylation . These methods highlight the reactivity of bromine atoms in such compounds and the possibility of transforming them into various functionalized pyridines.
Molecular Structure Analysis
The molecular structure of brominated pyridines can be determined using techniques such as X-ray crystallography. For example, the crystal structure of (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile, a compound with a related bromo and methoxy substitution pattern, was elucidated to determine the position of added groups . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and their spatial interactions, which can affect the compound's reactivity and properties.
Chemical Reactions Analysis
Brominated pyridines are versatile intermediates in organic synthesis due to the reactivity of bromine atoms. They can undergo various chemical reactions, including nucleophilic substitutions, to introduce different functional groups. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine was examined to explore the potential transformations of chlorinated pyridines . Additionally, the reaction activity of 3-methoxy-5-chloro-2,6-dinitropyridine was analyzed, demonstrating the ability to perform substitution, oxidation, and nitration reactions on the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines, such as melting points, solubility, and stability, are influenced by the substituents on the pyridine ring. For example, 3-Methoxy-5-chloro-2,6-dinitropyridine was synthesized and characterized, with its melting point reported to be 115-117 °C . These properties are essential for the practical application of these compounds in chemical synthesis and pharmaceutical development.
科学的研究の応用
Nitration and Derivative Formation
3,5-Dibromo-4-methoxypyridine is involved in various nitration processes. For instance, the nitration of derivatives like 3-bromo-5-methoxypyridine-N-oxide yields unique nitro compounds (Hertog, Ammers, & Schukking, 2010). Similarly, its reactions with methoxide and methanethiolate ions in dimethylformamide lead to products of mono- or bis-substitution (Testaferri, Tiecco, Tingoli, Bartoli, & Massoli, 1985).
Stability in Water
Research indicates that derivatives generated from 4-methoxypyridine-2,6-dicarbaldehyde show remarkable stability in water, which is significant for various chemical syntheses (Saggiomo & Lüning, 2008).
Interaction with Nucleophiles
The interaction between 3,5-dibromo-4-methoxypyridine and nucleophiles like methoxide ion in certain solvents has been studied, revealing insights into sigma complex formation and stability (Biffin, Miller, Moritz, & Paul, 1970).
Synthesis of Alkaloids
Methoxypyridines, including 3,5-dibromo-4-methoxypyridine derivatives, have been utilized in the synthesis of complex organic compounds like Lycopodium alkaloids (Bisai & Sarpong, 2010).
Chemoselective Demethylation
A chemoselective demethylation method for various methoxypyridine derivatives, including 3,5-dibromo-4-methoxypyridine, has been developed, demonstrating its utility in the efficient synthesis of important substances (Makino, Hasegawa, Inoue, Araki, Tabata, Oshitari, Ito, Natsugari, & Takahashi, 2019).
Synthesis of Complex Molecules
Research has shown that 3,5-dibromo-4-methoxypyridine is key in synthesizing complex molecules, such as 3-acetylamino-5-ethoxypyridine, through various intermediate steps (Hertog, Falter, & Linde, 1948).
Safety And Hazards
The safety information available indicates that 3,5-Dibromo-4-methoxypyridine may be harmful if swallowed . It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . Always handle it with appropriate personal protective equipment and ensure adequate ventilation .
特性
IUPAC Name |
3,5-dibromo-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITQLRNAXLKYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617778 | |
| Record name | 3,5-Dibromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-methoxypyridine | |
CAS RN |
25813-24-5 | |
| Record name | 3,5-Dibromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

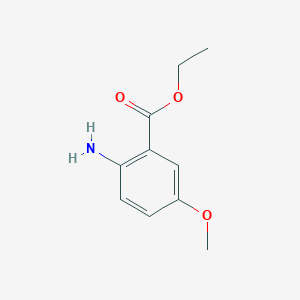
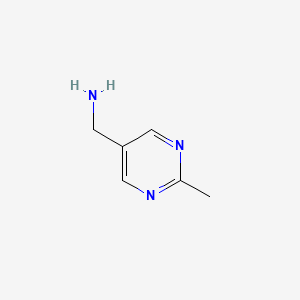
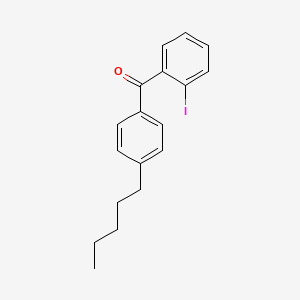

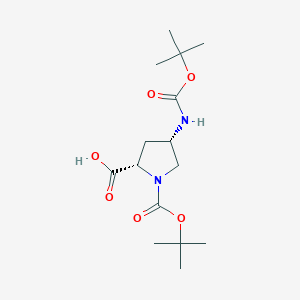
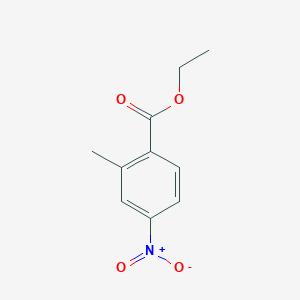
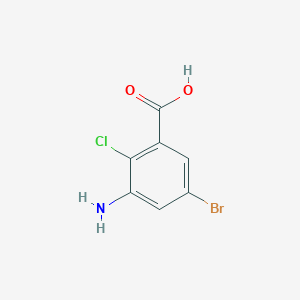
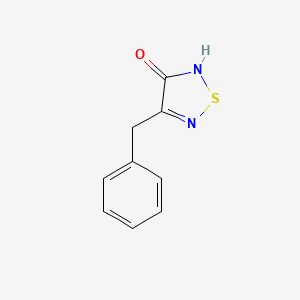
![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)
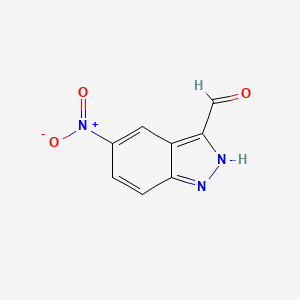

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)
